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Compound of Interest

Compound Name: 3-Amino-2-methoxy-6-picoline

Cat. No.: B065721 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of core

molecular scaffolds is paramount to the successful development of novel therapeutics. The 3-
Amino-2-methoxy-6-picoline moiety has emerged as a privileged substructure in medicinal

chemistry, offering a unique combination of electronic properties and ثلاثية الأبعاد geometry that

makes it an attractive starting point for the synthesis of a diverse array of biologically active

compounds. This technical guide provides a comprehensive overview of the potential

applications of 3-Amino-2-methoxy-6-picoline, detailing its role in the development of kinase

inhibitors and other targeted therapies. We will explore its synthesis, functionalization, and the

pharmacological profiles of its derivatives, supported by quantitative data, detailed

experimental protocols, and visualizations of relevant biological pathways and synthetic

workflows.

Physicochemical Properties
3-Amino-2-methoxy-6-picoline, also known as 2-methoxy-6-methylpyridin-3-amine, is a

substituted pyridine with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17

g/mol .[1] Its structure features an electron-donating methoxy group ortho to the pyridine

nitrogen and an amino group at the 3-position, which is a key handle for synthetic elaboration.

The methyl group at the 6-position provides an additional point for potential metabolic blocking

or for influencing the overall conformation of derivative molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b065721?utm_src=pdf-interest
https://www.benchchem.com/product/b065721?utm_src=pdf-body
https://www.benchchem.com/product/b065721?utm_src=pdf-body
https://www.benchchem.com/product/b065721?utm_src=pdf-body
https://www.benchchem.com/product/b065721?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-2-methoxy-6-picoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₇H₁₀N₂O PubChem[1]

Molecular Weight 138.17 g/mol PubChem[1]

XLogP3 0.9 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

CAS Number 186413-79-6 ChemicalBook[2]

Synthesis of the 3-Amino-2-methoxy-6-picoline
Scaffold
The synthesis of 3-Amino-2-methoxy-6-picoline and its analogs can be achieved through

various synthetic routes. A common strategy involves the functionalization of a pre-existing

pyridine ring. For instance, a related compound, 2,3-diamino-6-methoxypyridine, can be

synthesized from 2,6-dichloropyridine. This process involves nitration, followed by ammonolysis

to yield 2-amino-6-chloro-3-nitropyridine. Subsequent methoxylation with sodium methoxide

and reduction of the nitro group provides the diamino-methoxypyridine.[3] While not a direct

synthesis of the title compound, this illustrates a general approach to constructing such

substituted pyridines.

A general workflow for the synthesis of substituted aminopyridines is depicted below:
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Caption: General synthetic workflow for substituted aminopyridines.
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Applications in Medicinal Chemistry
The 3-aminopyridine scaffold is a versatile building block in medicinal chemistry, with

derivatives showing a wide range of biological activities, including potential uses in treating

neurological disorders and cancer.[4] The specific substitution pattern of 3-Amino-2-methoxy-
6-picoline makes it particularly interesting for targeting specific protein families.

Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The 3-aminopyridine moiety

can act as a hinge-binding motif, a key interaction for many kinase inhibitors. While direct data

for 3-Amino-2-methoxy-6-picoline is limited, studies on closely related 3-aminopyridine

scaffolds provide valuable insights. For example, aminopyridines substituted with benzoxazole

have been explored as c-Met kinase inhibitors.[5] The general structure of such inhibitors often

involves the aminopyridine core making hydrogen bonds with the kinase hinge region, while

substituents explore other pockets of the ATP-binding site.

A study on a 3-methoxy-2-aminopyridine derivative as a potent inhibitor of the oncogenic

kinase BRAF highlights the potential of this scaffold.[6] However, this study also identified

potential liabilities, including mutagenicity and time-dependent drug-drug interactions, which

were attributed to the metabolic oxidation of the electron-rich aminopyridine ring.[6] This

underscores the importance of careful structural modification to mitigate such risks. Strategies

to address these issues include reducing the electron density of the ring or blocking potential

sites of metabolic activation.[6]
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Caption: Mechanism of action for a kinase inhibitor.

Other Potential Applications
The versatility of the 3-aminopyridine scaffold suggests that derivatives of 3-Amino-2-
methoxy-6-picoline could also be explored as modulators of other target classes, such as G-

protein coupled receptors (GPCRs) and ion channels. For instance, 2,3,6-trisubstituted

pyridine-containing molecules have been identified as M4 positive allosteric modulators

(PAMs), showing potential for the treatment of psychosis.[7] The amino group of 3-Amino-2-
methoxy-6-picoline provides a convenient point for diversification to explore such

applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b065721?utm_src=pdf-body-img
https://www.benchchem.com/product/b065721?utm_src=pdf-body
https://www.benchchem.com/product/b065721?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30920765/
https://www.benchchem.com/product/b065721?utm_src=pdf-body
https://www.benchchem.com/product/b065721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Experimental Protocols
The functionalization of the 3-Amino-2-methoxy-6-picoline core often relies on modern cross-

coupling reactions to introduce diversity and build more complex molecules. The Suzuki-

Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose.

General Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For a

halogenated derivative of 3-Amino-2-methoxy-6-picoline, this reaction can be used to

introduce a variety of aryl or heteroaryl substituents.

Materials:

Halogenated 3-Amino-2-methoxy-6-picoline derivative (1.0 equiv)

Arylboronic acid or ester (1.1-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

To a dry Schlenk flask, add the halogenated picoline, arylboronic acid, and base.

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

Add the palladium catalyst under a positive flow of inert gas.

Add the degassed solvent via syringe.

Heat the reaction mixture to 80–110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and

wash with water and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.[8][9]

General Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds,

which can be used to further functionalize the amino group of 3-Amino-2-methoxy-6-picoline
or to couple it with an aryl halide.

Materials:

3-Amino-2-methoxy-6-picoline (1.0 equiv)

Aryl halide (1.0-1.2 equiv)

Palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%)

Ligand (e.g., a biaryl phosphine ligand like SPhos or XPhos, 1.5-4.5 mol%)

Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

In a glovebox or under an inert atmosphere, add the aryl halide, palladium pre-catalyst,

ligand, and base to a dry reaction vessel.

Add the solvent, followed by the 3-Amino-2-methoxy-6-picoline.

Seal the vessel and heat to the desired temperature (typically 80-120 °C).

Stir the reaction mixture until the starting materials are consumed (monitor by TLC or LC-

MS).

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a

pad of celite.
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Wash the filtrate with water and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.
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Caption: Synthetic diversification via cross-coupling reactions.

Quantitative Data Summary
While extensive quantitative data for derivatives of 3-Amino-2-methoxy-6-picoline is not

readily available in the public domain, data from closely related aminopyridine-based inhibitors

can provide valuable benchmarks.

Compound Class Target IC₅₀ / Activity Reference

Aminopyridines with

benzoxazole
c-Met Kinase

Lead compounds with

nanomolar activity
--INVALID-LINK--[5]

3-Methoxy-2-

aminopyridine

derivative

BRAF Kinase

Potent inhibition

(specific values not

disclosed)

--INVALID-LINK--[6]

2,3,6-Trisubstituted

Pyridines
M4 Receptor (PAM)

EC₅₀ values in the

nanomolar range
--INVALID-LINK--[7]
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Conclusion and Future Directions
3-Amino-2-methoxy-6-picoline represents a promising and versatile scaffold for the

development of novel therapeutics. Its inherent chemical properties and multiple points for

synthetic modification make it an attractive starting point for generating libraries of diverse

compounds. The primary application explored to date for closely related analogs is in the field

of kinase inhibition, where the aminopyridine core can effectively interact with the hinge region

of the ATP-binding site. However, the potential for this scaffold to be utilized in the development

of modulators for other target classes, such as GPCRs, should not be overlooked.

Future research should focus on the systematic exploration of the chemical space around the

3-Amino-2-methoxy-6-picoline core. This includes the synthesis and biological evaluation of

a wide range of derivatives, with a particular emphasis on addressing potential metabolic

liabilities early in the drug discovery process. The generation of comprehensive structure-

activity relationship (SAR) data will be crucial for guiding the optimization of lead compounds

and ultimately unlocking the full therapeutic potential of this valuable scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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